2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethane-1-sulfonamide
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Overview
Description
2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethane-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidinyl group, a pyrazolyl group, and a sulfonamide group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethane-1-sulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidinyl Intermediate: The starting material, 2,6-dioxopiperidine, is reacted with appropriate reagents to form the piperidinyl intermediate.
Introduction of the Pyrazolyl Group: The piperidinyl intermediate is then reacted with a pyrazole derivative under specific conditions to introduce the pyrazolyl group.
Sulfonamide Formation: Finally, the compound is treated with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to downstream effects on cellular pathways, ultimately influencing biological processes such as cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione
- 2-(2,6-dioxopiperidin-3-yl)-5-(1-(piperidin-4-ylmethyl)piperidin-4-yl)isoindoline-1,3-dione
- 2-(2,6-dioxopiperidin-3-yl)-4-(2-oxo-2-(piperazin-1-yl)ethoxy)isoindoline-1,3-dione
Uniqueness
What sets 2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethane-1-sulfonamide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5S/c20-14-2-1-3-15(21)18(14)6-9-25(22,23)17-12-10-16-19(11-12)13-4-7-24-8-5-13/h10-11,13,17H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIMNUOPXFCRQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NC2=CN(N=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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